N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes a hydrazide group, a nitrophenyl group, and a methylphenoxy group. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation reaction between 5-hydroxy-2-nitrobenzaldehyde and 2-(2-methylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 5-hydroxy-2-nitrobenzaldehyde derivatives.
Reduction: Formation of 5-amino-2-nitrophenyl derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrophenyl group may also participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic organic chemistry and drug development .
Properties
Molecular Formula |
C16H15N3O5 |
---|---|
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O5/c1-11-4-2-3-5-15(11)24-10-16(21)18-17-9-12-8-13(20)6-7-14(12)19(22)23/h2-9,20H,10H2,1H3,(H,18,21)/b17-9+ |
InChI Key |
CSQUMDFXICKIEH-RQZCQDPDSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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